N,N-diethyl-N'-(6-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine
Description
“N,N-diethyl-N’-(6-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine” is a complex organic compound that contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and two amine groups (functional groups containing a basic nitrogen atom with a lone pair of electrons) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, which is a fused ring structure containing a benzene ring and a thiazole ring. The compound also contains two ethylamine groups attached to the benzothiazole ring. The presence of these functional groups would likely confer specific chemical properties to the compound, such as basicity due to the amine groups .
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied for potential therapeutic uses. Alternatively, if it has interesting chemical properties, it could be studied for potential uses in chemical synthesis or materials science .
properties
IUPAC Name |
N',N'-diethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c1-4-17(5-2)9-8-15-14-16-12-7-6-11(18-3)10-13(12)19-14/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAIQFILYBVHRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(S1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301175776 | |
Record name | N1,N1-Diethyl-N2-(6-methoxy-2-benzothiazolyl)-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301175776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-N'-(6-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine | |
CAS RN |
854085-15-7 | |
Record name | N1,N1-Diethyl-N2-(6-methoxy-2-benzothiazolyl)-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=854085-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1,N1-Diethyl-N2-(6-methoxy-2-benzothiazolyl)-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301175776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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